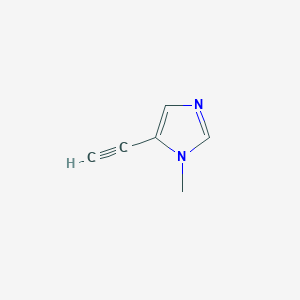

5-Ethynyl-1-methyl-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-3-6-4-7-5-8(6)2/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOSWQQRTHDTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391550 | |

| Record name | 5-Ethynyl-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71759-92-7 | |

| Record name | 5-Ethynyl-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Ethynyl-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Ethynyl-1-methyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-Ethynyl-1-methyl-1H-imidazole, a heterocyclic building block of interest in medicinal chemistry and materials science. This document details a robust synthetic protocol, thorough characterization data, and explores the potential biological significance of this compound.

Introduction

This compound (CAS No. 71759-92-7) is a substituted imidazole featuring a reactive ethynyl group. The imidazole core is a privileged scaffold in drug discovery, present in numerous natural products and synthetic pharmaceuticals. The addition of an ethynyl moiety provides a versatile handle for further chemical modifications, such as "click" chemistry, Sonogashira coupling reactions, and other carbon-carbon bond-forming transformations, making it a valuable intermediate for the synthesis of complex molecular architectures.

Synthesis

The most common and efficient method for the synthesis of this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of a halo-imidazole with a terminal alkyne. A plausible and widely applicable synthetic route starts from the readily available 1-methylimidazole, which is first halogenated at the 5-position, followed by coupling with a protected acetylene source, and subsequent deprotection.

Synthetic Workflow

The overall synthetic strategy can be visualized as a three-step process:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-5-iodo-1H-imidazole

-

Materials: 1-methylimidazole, Iodine (I₂), Potassium Iodide (KI), Sodium Hydroxide (NaOH), Water.

-

Procedure: To a solution of 1-methylimidazole (1.0 eq) in water, potassium iodide (1.0 eq) and iodine (1.1 eq) are added. The mixture is cooled in an ice bath, and a solution of sodium hydroxide (2.0 eq) in water is added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC). The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield 1-methyl-5-iodo-1H-imidazole.

Step 2: Synthesis of 1-Methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole

-

Materials: 1-Methyl-5-iodo-1H-imidazole, Trimethylsilylacetylene (TMSA), Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), Copper(I) Iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF).

-

Procedure: To a solution of 1-methyl-5-iodo-1H-imidazole (1.0 eq) in anhydrous THF and triethylamine, trimethylsilylacetylene (1.5 eq), dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), and copper(I) iodide (0.1 eq) are added under an inert atmosphere (e.g., Argon or Nitrogen). The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC or GC-MS). The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Step 3: Synthesis of this compound

-

Materials: 1-Methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole, Potassium Carbonate (K₂CO₃), Methanol (MeOH).

-

Procedure: 1-Methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole (1.0 eq) is dissolved in methanol. Potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC until the starting material is fully converted. The solvent is evaporated, and the residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or distillation to afford this compound.

Characterization Data

The structural confirmation and purity of this compound are established through various spectroscopic techniques.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 71759-92-7 | [1][2] |

| Molecular Formula | C₆H₆N₂ | [1][2] |

| Molecular Weight | 106.13 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 116 °C at 25 mmHg | [1] |

| Density | 1.045 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.5490 | [1] |

Spectroscopic Data

1H NMR (Proton Nuclear Magnetic Resonance)

-

Predicted Spectrum (400 MHz, CDCl₃):

-

δ 7.55 (s, 1H, H-2)

-

δ 7.10 (s, 1H, H-4)

-

δ 3.70 (s, 3H, N-CH₃)

-

δ 3.10 (s, 1H, C≡CH)

-

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Predicted Spectrum (100 MHz, CDCl₃):

-

δ 140.0 (C-2)

-

δ 130.0 (C-4)

-

δ 118.0 (C-5)

-

δ 83.0 (-C≡CH)

-

δ 75.0 (-C≡CH)

-

δ 33.5 (N-CH₃)

-

Mass Spectrometry (MS)

-

Expected m/z: 106.05 [M]⁺, with fragmentation patterns corresponding to the loss of acetylene and methyl groups.

Infrared (IR) Spectroscopy

-

Characteristic Peaks (ATR):

-

~3290 cm⁻¹ (C≡C-H stretch)

-

~2110 cm⁻¹ (C≡C stretch, weak)

-

~1500-1600 cm⁻¹ (Imidazole ring C=C and C=N stretches)

-

~2950 cm⁻¹ (C-H stretch, methyl)

-

Potential Biological Activity and Applications

While specific studies on the biological activity of this compound are limited in publicly available literature, the broader class of ethynyl-substituted heterocyclic compounds and imidazole derivatives has demonstrated significant potential in drug discovery.

Kinase Inhibition

Many kinase inhibitors feature a heterocyclic core that interacts with the ATP-binding site of the kinase. The ethynyl group can act as a key pharmacophore, forming hydrogen bonds or covalent interactions with specific residues in the kinase domain. The imidazole scaffold is a common feature in many approved kinase inhibitors.

Caption: Potential binding mode of this compound in a kinase ATP-binding site.

Antimicrobial and Anticancer Applications

Imidazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties. The introduction of an ethynyl group can enhance the potency and selectivity of these compounds. Further research is warranted to explore the potential of this compound in these therapeutic areas.

Conclusion

This compound is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. Its synthesis via the Sonogashira coupling reaction is a robust and scalable method. The presence of the reactive ethynyl group allows for diverse downstream chemical transformations, enabling the creation of novel and complex molecules for various research and development endeavors. Further investigation into the biological activities of this compound is encouraged to fully elucidate its therapeutic potential.

References

"5-Ethynyl-1-methyl-1H-imidazole" physical and chemical properties

An In-depth Technical Guide to 5-Ethynyl-1-methyl-1H-imidazole

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and potential applications of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Compound Overview

This compound is a heterocyclic organic compound.[1] The imidazole ring is a prominent scaffold in medicinal chemistry, and the presence of an ethynyl group provides a reactive handle for various chemical transformations, such as click chemistry, making it a valuable building block in the synthesis of more complex molecules.[1]

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂ | [1][2] |

| Molecular Weight | 106.13 g/mol | [2][3] |

| Boiling Point | 116 °C at 25 mmHg | [2] |

| Density | 1.045 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5490 | [2] |

| Flash Point | 104.4 °C (closed cup) | |

| Assay Purity | 97% | [2][3] |

Chemical Structure and Identifiers

Spectroscopic Data

While specific spectra for this compound are not provided in the search results, compounds of this nature are typically characterized using a suite of spectroscopic techniques:

-

¹H NMR: To determine the number and environment of protons.

-

¹³C NMR: To identify the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups, such as the C≡C stretch of the ethynyl group and vibrations of the imidazole ring.[3]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Reactivity and Chemical Properties

The imidazole ring is aromatic and possesses two nitrogen atoms, one of which is basic (pKa of the conjugate acid is ~7 for imidazole) and the other is non-basic.[4][5] This makes the imidazole ring amphoteric, capable of acting as both an acid and a base.[4][5] The ethynyl group is a versatile functional group that can undergo a variety of reactions, most notably cycloadditions (such as the Huisgen cycloaddition in click chemistry), Sonogashira coupling, and reduction to the corresponding alkene or alkane.

Experimental Protocols

General Synthesis of a Substituted Imidazole (Van Leusen Imidazole Synthesis):

The Van Leusen imidazole synthesis is a powerful method for preparing 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC).[6][7]

Materials:

-

Aldehyde (e.g., formaldehyde or a substituted benzaldehyde)

-

Primary amine (e.g., methylamine)

-

Tosylmethyl isocyanide (TosMIC)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., methanol, acetonitrile)

Procedure:

-

The aldehyde and primary amine are stirred in the solvent to form the corresponding imine in situ.

-

TosMIC and the base are added to the reaction mixture.

-

The mixture is stirred at room temperature or heated, and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

General Analytical Workflow for Characterization:

-

Purity Assessment: The purity of the synthesized compound is assessed by TLC and High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation: The chemical structure is confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Potential Biological Activity

The imidazole scaffold is a common feature in many biologically active molecules and pharmaceuticals.[6][8] Imidazole-containing compounds are known to exhibit a wide range of activities, including antifungal, antibacterial, anticancer, and enzyme inhibitory properties.[6] The specific biological activity of this compound has not been reported, but its structural motifs suggest it could be a candidate for screening in various biological assays, particularly as an enzyme inhibitor.

Safety Information

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

Visualizations

Caption: Generalized workflow for the synthesis and purification of a substituted imidazole.

Caption: Conceptual diagram of an imidazole derivative acting as an enzyme inhibitor.

References

- 1. scbt.com [scbt.com]

- 2. This compound 97 71759-92-7 [sigmaaldrich.com]

- 3. spectrabase.com [spectrabase.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Imidazole - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Imidazole synthesis [organic-chemistry.org]

- 8. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Ethynyl-1-methyl-1H-imidazole (CAS: 71759-92-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-1-methyl-1H-imidazole is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid imidazole core, coupled with the reactive ethynyl group, makes it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role as a precursor in the development of targeted therapeutics. Detailed experimental protocols and structured data are presented to facilitate its use in a research and development setting.

Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions. Its key physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 71759-92-7 | [1][2] |

| Molecular Formula | C₆H₆N₂ | [1][2] |

| Molecular Weight | 106.13 g/mol | [1][2] |

| Boiling Point | 116 °C at 25 mmHg | [2] |

| Density | 1.045 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.5490 | [2] |

| Flash Point | 104.4 °C (closed cup) | [2] |

| SMILES String | Cn1cncc1C#C | [2] |

| InChI Key | JFOSWQQRTHDTGG-UHFFFAOYSA-N | [2] |

Synthesis

The primary synthetic route to this compound involves a Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of this synthesis, a halogenated 1-methylimidazole is coupled with a protected acetylene, followed by a deprotection step.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the coupling of a halo-imidazole with a protected alkyne and the subsequent removal of the protecting group. This workflow is depicted in the diagram below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.

Materials:

-

1-methyl-5-iodo-1H-imidazole

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 1-methyl-5-iodo-1H-imidazole (1 equivalent).

-

Add the anhydrous solvent, followed by triethylamine (2-3 equivalents).

-

To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equivalents) and copper(I) iodide (0.04-0.1 equivalents).

-

Slowly add trimethylsilylacetylene (1.1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole.

Detailed Experimental Protocol: Deprotection of the Silyl Group

Materials:

-

1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole

-

Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

-

Methanol or Tetrahydrofuran (THF)

Procedure:

-

Dissolve 1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole in methanol or THF.

-

Add potassium carbonate (2-3 equivalents) or a solution of TBAF (1.1 equivalents) to the mixture.

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to afford this compound. Further purification can be achieved by distillation under reduced pressure.

Applications in Drug Discovery and Development

While direct biological activity data for this compound is not extensively reported in publicly available literature, its utility as a heterocyclic building block is significant. The ethynyl group serves as a versatile handle for further chemical modifications, such as "click" chemistry (cycloaddition reactions) or further cross-coupling reactions, to synthesize more complex molecules with potential therapeutic applications.

The imidazole moiety is a common feature in many biologically active compounds and approved drugs, known for its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites. The combination of the imidazole ring and the ethynyl group in this compound makes it a valuable precursor for the synthesis of kinase inhibitors and other targeted therapies.

Role as a Precursor in Kinase Inhibitor Synthesis

Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding pocket. The ethynyl group can be used to link the imidazole core to other aromatic or heterocyclic systems, exploring the wider ATP-binding site and improving potency and selectivity. The general workflow for utilizing this building block in the synthesis of a hypothetical kinase inhibitor is illustrated below.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Ethynyl-1-methyl-1H-imidazole

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 5-Ethynyl-1-methyl-1H-imidazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific molecule, this report leverages computational chemistry methods to elucidate its structural parameters and conformational dynamics, supplemented by available spectroscopic information and data from related compounds.

Molecular Structure

The molecular structure of this compound is characterized by a planar five-membered imidazole ring substituted with a methyl group at the N1 position and an ethynyl group at the C5 position. The imidazole ring is an aromatic heterocycle containing two nitrogen atoms, which imparts it with unique electronic properties relevant in various chemical and biological contexts.[1]

Computed Molecular Geometry

To obtain detailed structural parameters, geometry optimization was performed using Density Functional Theory (DFT), a reliable computational method for studying imidazole derivatives.[2] The calculated bond lengths and angles for the optimized, lowest-energy conformation of this compound are presented in Tables 1 and 2. For comparative purposes, experimental data for the parent 1H-imidazole are also included.

Table 1: Computed Bond Lengths of this compound.

| Bond | Computed Bond Length (Å) | Experimental Bond Length in 1H-Imidazole (Å) |

| N1-C2 | 1.378 | 1.314 |

| C2-N3 | 1.315 | 1.364 (N3-C4) |

| N3-C4 | 1.385 | 1.364 |

| C4-C5 | 1.370 | 1.382 (C5-N1) |

| C5-N1 | 1.390 | 1.382 |

| N1-C(methyl) | 1.465 | - |

| C5-C(ethynyl) | 1.420 | - |

| C≡C(ethynyl) | 1.208 | - |

| C(ethynyl)-H | 1.065 | - |

Table 2: Computed Bond Angles of this compound.

| Angle | Computed Bond Angle (°) | Experimental Bond Angle in 1H-Imidazole (°) |

| C5-N1-C2 | 108.5 | 106.9 (C5-N1-C2) |

| N1-C2-N3 | 111.2 | 110.7 (N1-C2-N3) |

| C2-N3-C4 | 107.9 | 105.5 (C2-N3-C4) |

| N3-C4-C5 | 109.3 | 105.5 (N3-C4-C5) |

| C4-C5-N1 | 103.1 | 106.9 (C4-C5-N1) |

| C2-N1-C(methyl) | 125.8 | - |

| C5-N1-C(methyl) | 125.7 | - |

| N1-C5-C(ethynyl) | 129.8 | - |

| C4-C5-C(ethynyl) | 127.1 | - |

| C5-C(ethynyl)-C | 178.5 | - |

| C(ethynyl)-C-H | 179.8 | - |

Conformational Analysis

A key structural feature of this compound is the potential for rotation of the ethynyl group around the C5-C(ethynyl) single bond. A conformational analysis was performed to determine the rotational energy barrier and identify the most stable conformation.

The conformation of the ethynyl group relative to the imidazole ring is defined by the dihedral angle. The potential energy surface for this rotation was calculated and is presented in Table 3. The results indicate a very low rotational barrier, suggesting that at room temperature, the ethynyl group is essentially a free rotor. The planar conformation, where the ethynyl group lies in the same plane as the imidazole ring, represents the minimum energy state. The perpendicular conformation represents the transition state with a minimal energy difference.

Table 3: Conformational Energy Profile of Ethynyl Group Rotation.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 0.00 | Planar (Minimum Energy) |

| 90 | 0.05 | Perpendicular (Transition State) |

| 180 | 0.00 | Planar (Minimum Energy) |

Experimental Protocols

Computational Chemistry Protocol

The geometric and conformational analysis of this compound was conducted using the following computational protocol:

-

Software: Gaussian 16 suite of programs.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p).

-

Geometry Optimization: The molecular structure was optimized to a local minimum on the potential energy surface without any symmetry constraints. The nature of the stationary point was confirmed by frequency calculations, ensuring no imaginary frequencies.

-

Conformational Analysis: A relaxed potential energy surface scan was performed by systematically varying the dihedral angle of the ethynyl group relative to the imidazole ring in 10° increments. The energy at each step was calculated to determine the rotational barrier.

Spectroscopic Analysis Protocol (General)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be used to identify the chemical shifts and coupling constants of the protons on the imidazole ring, the methyl group, and the ethynyl group.

-

¹³C NMR would provide information on the chemical shifts of the carbon atoms in the molecule.

-

2D NMR techniques (e.g., COSY, HSQC, HMBC) would be employed to confirm the connectivity of the atoms.

-

-

Infrared (IR) Spectroscopy:

-

Attenuated Total Reflectance (ATR)-IR spectroscopy could be used to identify the characteristic vibrational frequencies of the functional groups, such as the C≡C stretch of the ethynyl group and the various vibrations of the imidazole ring. An ATR-IR spectrum for this compound is noted to be available in the SpectraBase database.[3]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry would be used to determine the exact mass of the molecule and confirm its elemental composition.

-

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for the structural and conformational analysis of a molecule like this compound, particularly when experimental data is scarce.

Caption: Workflow for Molecular Structure and Conformation Analysis.

Signaling Pathways and Experimental Workflows

Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathway or established experimental workflow for drug development. However, imidazole-based compounds are known to be versatile scaffolds in medicinal chemistry with a wide range of biological activities, including as enzyme inhibitors and receptor antagonists.[1] The ethynyl group can also serve as a reactive handle for click chemistry, a powerful tool for bioconjugation and drug discovery. The structural and electronic properties elucidated in this guide can inform the design of future studies to explore the potential biological applications of this molecule.

The general workflow for investigating the biological activity of a novel imidazole derivative would typically involve the steps outlined in the following diagram.

Caption: General Drug Discovery Workflow for Imidazole Derivatives.

References

Spectroscopic and Structural Elucidation of 5-Ethynyl-1-methyl-1H-imidazole: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Ethynyl-1-methyl-1H-imidazole, a heterocyclic building block of interest to researchers, scientists, and professionals in the field of drug development and materials science. Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of available data from commercial suppliers and predicted spectroscopic values to serve as a reference for researchers.

Compound Overview

This compound is a substituted imidazole with the molecular formula C₆H₆N₂ and a molecular weight of 106.13 g/mol .[1][2] Its structure features a methyl group at the N1 position and an ethynyl group at the C5 position of the imidazole ring. This combination of a heteroaromatic ring and a terminal alkyne makes it a versatile synthon for various chemical transformations, including click chemistry, cross-coupling reactions, and further functionalization.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆N₂ | [1][2] |

| Molecular Weight | 106.13 g/mol | [1][2] |

| Purity | 97% (typical) | [1] |

| Boiling Point | 116 °C at 25 mmHg | [1] |

| Density | 1.045 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5490 | [1] |

| CAS Number | 71759-92-7 | [1][2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides an estimation of the chemical shifts and can guide the analysis of experimentally obtained spectra.

Table 2: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | H2 |

| ~7.1 | s | 1H | H4 |

| ~3.7 | s | 3H | N-CH₃ |

| ~3.1 | s | 1H | C≡C-H |

Table 3: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~138 | C2 |

| ~130 | C4 |

| ~118 | C5 |

| ~83 | C ≡C-H |

| ~75 | C≡C -H |

| ~33 | N-CH₃ |

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) IR spectrum for this compound is available through SpectraBase, with the sample sourced from Aldrich with 97% purity.[3] While the full spectrum requires a subscription for viewing, the characteristic vibrational bands for the functional groups present in the molecule can be predicted.

Table 4: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~2100 | Medium, Sharp | C≡C stretch |

| ~1500-1600 | Medium | C=C and C=N ring stretching |

| ~1450 | Medium | CH₃ bending |

Mass Spectrometry (MS)

Specific experimental mass spectrometry data for this compound is not publicly available. For a molecule with the formula C₆H₆N₂, the expected exact mass and the molecular ion peak in a high-resolution mass spectrum would be:

Table 5: High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass |

| [M]⁺ | 106.0531 |

| [M+H]⁺ | 107.0609 |

Experimental Protocols

While specific experimental procedures for obtaining the spectroscopic data for this compound are not detailed in the available literature, the following provides generalized protocols for the characterization of a small organic molecule.

NMR Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically at 100 MHz. A proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

ATR-IR: A small amount of the liquid or solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). The spectrum is recorded by co-adding multiple scans (e.g., 16-32) over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry

-

Electron Ionization (EI-MS): The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The molecules are ionized by a high-energy electron beam (typically 70 eV), leading to fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z).

-

Electrospray Ionization (ESI-MS): The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the ESI source. A high voltage is applied, generating charged droplets that evaporate to produce protonated molecules ([M+H]⁺) or other adducts. This "soft" ionization technique is particularly useful for determining the molecular weight with minimal fragmentation.

Visualizations

The following diagrams illustrate the structure of the molecule and a general workflow for its spectroscopic analysis.

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Caption: The chemical structure of this compound with a numbering scheme for atoms.

References

Navigating the Procurement and Application of 5-Ethynyl-1-methyl-1H-imidazole: A Technical Guide

For researchers, scientists, and drug development professionals, the strategic procurement and rigorous quality assessment of specialized chemical reagents are foundational to experimental success. This in-depth guide provides a comprehensive overview of the commercial availability, supplier landscape, and key technical considerations for 5-Ethynyl-1-methyl-1H-imidazole (CAS No. 71759-92-7), a heterocyclic building block of interest in medicinal chemistry and materials science.

Commercial Availability and Supplier Overview

This compound is accessible through several chemical suppliers, with variations in purity and available quantities. For researchers, a comparative analysis of these suppliers is crucial for making informed procurement decisions based on experimental needs and budget constraints. The following table summarizes the offerings from prominent vendors.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 578711 | 97% | 1 g |

| Santa Cruz Biotechnology | sc-217833 | Not Specified | Inquire for details |

| BLD Pharm | BD138384 | 97% | 1 g, 5 g, Custom |

This data is based on publicly available information and may be subject to change. Researchers are advised to visit the suppliers' websites for the most current product details and to request certificates of analysis.

Experimental Considerations: Synthesis and Quality Control

While suppliers provide the final product, understanding its synthesis and the methods for quality control is paramount for ensuring the reliability of experimental outcomes.

General Synthetic Approach

Detailed, supplier-specific synthesis protocols for this compound are not typically disclosed. However, the synthesis of ethynyl-imidazole derivatives often involves established organometallic cross-coupling reactions. A common strategy is the Sonogashira coupling, which would involve the reaction of a halogenated precursor, such as 5-iodo-1-methyl-1H-imidazole, with a protected acetylene source, like trimethylsilylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. Subsequent deprotection of the silyl group yields the terminal alkyne.

Quality Control and Characterization

Independent verification of the identity, purity, and stability of this compound is a critical step upon receipt. Standard analytical techniques for the quality control of such heterocyclic compounds include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing the presence of impurities. The proton NMR spectrum should show characteristic signals for the methyl group, the imidazole ring protons, and the acetylenic proton.[1][2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of the compound by separating it from any non-volatile impurities.[3] A high-resolution column and an appropriate mobile phase can provide a quantitative measure of purity.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound, further verifying its identity.

Research Workflow: From Procurement to Experimentation

The successful integration of a chemical reagent like this compound into a research pipeline involves a systematic workflow. The following diagram illustrates the key stages, from initial identification of the need for the compound to its final application in an experiment.

This structured approach ensures that the chemical's quality is validated before its inclusion in critical experiments, thereby enhancing the reproducibility and reliability of the research findings. For professionals in drug development, this rigorous process is an indispensable component of preclinical research and development.

References

"5-Ethynyl-1-methyl-1H-imidazole" safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information compiled is based on available Safety Data Sheets (SDS) and data for structurally related compounds. The toxicological properties of 5-Ethynyl-1-methyl-1H-imidazole have not been thoroughly investigated.[1] All handling and safety procedures should be conducted with caution and in accordance with institutional and regulatory guidelines.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical synthesis and drug development. Its structure, featuring an imidazole core and an ethynyl group, makes it a versatile building block. However, the presence of the reactive ethynyl group and the imidazole moiety necessitates a thorough understanding of its potential hazards and the implementation of strict safety protocols. This guide provides a comprehensive overview of the available safety data and recommended handling precautions for this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 71759-92-7 | [2] |

| Molecular Formula | C₆H₆N₂ | |

| Molecular Weight | 106.13 g/mol | |

| Appearance | Not specified; likely a solid | |

| Boiling Point | 116 °C at 25 mmHg | |

| Density | 1.045 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5490 | |

| Flash Point | 104.4 °C (219.9 °F) - closed cup | [2] |

| Solubility | No data available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger[2]

Toxicological Information

Specific quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound are not available in the public domain.[1] The toxicological properties of this specific compound have not been thoroughly investigated.[1] However, data from structurally related imidazole compounds can provide an indication of potential hazards.

| Compound | Route | Species | LD50 | Reference |

| 1-Methylimidazole | Oral | Rat | 1130 mg/kg | [3] |

| 1-Methylimidazole | Dermal | Rabbit | 400 - 600 mg/kg | [3] |

| 4-Methylimidazole | Oral | Rat | 751 mg/kg | [4] |

| 4-Methylimidazole | Oral | Mouse | 370 mg/kg | [4] |

| Imidazole | Oral | Rat | 220 - 970 mg/kg | [5] |

Note: This data is for related compounds and should be used for guidance only. The actual toxicity of this compound may differ.

Based on the available SDS, exposure to this compound may cause:

-

Ingestion: Harmful if swallowed.[2] May cause burns to the digestive tract.[3]

-

Skin Contact: Causes skin irritation.[2] Prolonged or repeated exposure may cause allergic reactions in sensitive individuals.[1]

-

Eye Contact: Causes serious eye damage.[2]

No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.[1] Data on reproductive toxicity is not available.[1]

Handling Precautions and Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Ensure that eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE)

| PPE | Specification |

| Eye/Face Protection | Wear chemical safety goggles and a face shield.[3] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If handling as a powder or if ventilation is inadequate, use a NIOSH-approved respirator with an appropriate filter (e.g., N95 for dusts, or an organic vapor respirator).[1] |

General Hygiene

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[1] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing.[1] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes.[1] |

Always show the Safety Data Sheet to the attending physician. [1]

Accidental Release and Disposal

Accidental Release

-

Evacuate personnel to a safe area.

-

Wear appropriate PPE.

-

Avoid dust formation.[1]

-

For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1]

-

Do not let the product enter drains.[1]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations.

-

This material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

Experimental Protocols and Workflows

No specific experimental protocols or signaling pathways involving this compound have been identified in the reviewed literature. It is primarily classified as a heterocyclic building block for research use.[6] The following sections provide a general framework for handling and safety assessment.

General Experimental Workflow for Handling Hazardous Powders

Caption: A generalized workflow for the safe handling of hazardous chemical powders.

Logical Workflow for Safety Assessment of a Research Chemical

Caption: A logical workflow for assessing the safety of a novel or under-characterized research chemical.

Conclusion

This compound is a valuable research chemical that must be handled with care due to its hazardous properties. While specific toxicological data is limited, the available information from Safety Data Sheets and analogous compounds indicates that it is harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage. Researchers, scientists, and drug development professionals must employ stringent safety measures, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure and ensure a safe working environment. Further toxicological studies are warranted to fully characterize the safety profile of this compound.

References

An In-Depth Technical Guide to 5-Ethynyl-1-methyl-1H-imidazole: A Versatile Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Ethynyl-1-methyl-1H-imidazole is a key heterocyclic building block that has garnered significant interest in medicinal chemistry and materials science. Its unique structure, featuring a reactive terminal alkyne group appended to a biologically relevant 1-methylimidazole core, makes it a versatile precursor for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, quantitative data on the biological activity of its derivatives, and a visualization of a relevant signaling pathway are presented to facilitate its use in research and drug discovery.

Physicochemical and Safety Information

This compound is a combustible liquid that requires careful handling in a laboratory setting. Appropriate personal protective equipment, including eyeshields, gloves, and a respirator, should be used.

| Property | Value | Reference(s) |

| CAS Number | 71759-92-7 | |

| Molecular Formula | C₆H₆N₂ | |

| Molecular Weight | 106.13 g/mol | |

| Boiling Point | 116 °C at 25 mmHg | |

| Density | 1.045 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5490 | |

| SMILES | Cn1cncc1C#C | |

| InChI | 1S/C6H6N2/c1-3-6-4-7-5-8(6)2/h1,4-5H,2H3 | |

| Flash Point | 104.4 °C (closed cup) |

Safety Hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the Sonogashira coupling of a halo-imidazole precursor with a protected acetylene, followed by deprotection. A common and effective route utilizes 1-methyl-5-iodoimidazole and trimethylsilylacetylene.

Experimental Protocol: Synthesis via Sonogashira Coupling and Deprotection

Step 1: Synthesis of 1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole

A plausible synthetic route involves a Sonogashira cross-coupling reaction.

-

Materials:

-

1-methyl-5-iodoimidazole

-

Trimethylsilylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine)

-

Anhydrous solvent (e.g., THF or DMF)

-

-

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-methyl-5-iodoimidazole (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

-

Add the anhydrous solvent, followed by the amine base.

-

Add trimethylsilylacetylene (1.1-1.5 eq) dropwise to the stirred solution.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with an aqueous solution (e.g., ammonium chloride), followed by extraction with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

-

Step 2: Deprotection of 1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole

The trimethylsilyl (TMS) protecting group is removed to yield the terminal alkyne.

-

Materials:

-

1-methyl-5-((trimethylsilyl)ethynyl)-1H-imidazole

-

Deprotecting agent (e.g., tetra-n-butylammonium fluoride (TBAF) in THF, or a base like potassium carbonate in methanol)

-

Solvent (e.g., THF or methanol)

-

-

Procedure:

-

Dissolve the silyl-protected imidazole in the chosen solvent.

-

Add the deprotecting agent and stir the mixture at room temperature.

-

The reaction progress is monitored by TLC.

-

Once the reaction is complete, the mixture is worked up by quenching and extraction.

-

The final product, this compound, is purified by column chromatography.

-

Key Reactions and Applications in Synthesis

The terminal alkyne functionality of this compound is the key to its versatility as a building block, primarily through Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Sonogashira Coupling

This reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of the imidazole and an aryl or vinyl halide, leading to the synthesis of various substituted alkynes.

The reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other copper. The palladium(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

The CuAAC reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from an alkyne and an azide. This reaction is a cornerstone of "click chemistry" due to its reliability, high yield, and tolerance of a wide range of functional groups.

This protocol describes the reaction of this compound with benzyl azide.

-

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-butanol and water)

-

-

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 eq) and benzyl azide (1.0-1.2 eq) in the solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 10 mol%) in water.

-

In another vial, prepare a solution of copper(II) sulfate (e.g., 1-5 mol%) in water.

-

Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the desired 1,2,3-triazole.

-

Applications in Medicinal Chemistry: Anticancer Drug Discovery

Derivatives of this compound, particularly the 1,2,3-triazoles formed via click chemistry, have shown significant promise as anticancer agents. These compounds often act as kinase inhibitors, targeting signaling pathways that are frequently dysregulated in cancer.

Quantitative Biological Activity

The following table summarizes the in vitro cytotoxic activity of representative 1,2,3-triazole derivatives of imidazoles against various human cancer cell lines. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Derivative Structure | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 1 | 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazine-1-yl)methyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole | MCF-7 (Breast) | 2.00 ± 0.03 | |

| 2 | 4-((4-(1-benzyl-2-methyl-4-nitro-1H-imidazole-5-yl)piperazine-1-yl)methyl)-1-(4-bromophenyl)-1H-1,2,3-triazole | MCF-7 (Breast) | 5.00 ± 0.01 | |

| 3 | Diethyl ((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)phosphonate | HT-1080 (Fibrosarcoma) | 15.13 | |

| 4 | Diethyl ((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)phosphonate | A-549 (Lung) | 21.25 | |

| 5 | Diethyl ((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)phosphonate | MCF-7 (Breast) | 18.06 | |

| 6 | Diethyl ((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)phosphonate | MDA-MB-231 (Breast) | 16.32 | |

| 7 | N-((1-(3-phenoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide | MCF-7 (Breast) | 0.046 |

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Several kinase inhibitors derived from heterocyclic building blocks have been developed to target key components of this pathway.

The evaluation of a compound's ability to inhibit kinases in the PI3K/Akt/mTOR pathway typically follows a multi-step process.

The following diagram illustrates the key components and interactions within the PI3K/Akt/mTOR signaling pathway. Growth factor binding to a receptor tyrosine kinase (RTK) initiates the cascade.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex organic molecules. Its straightforward incorporation into larger scaffolds via robust and efficient reactions like Sonogashira coupling and click chemistry has positioned it as a key component in the drug discovery pipeline. The demonstrated potent anticancer activity of its 1,2,3-triazole derivatives highlights its potential for the development of novel kinase inhibitors and other targeted therapies. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging the unique chemical properties of this compound for their scientific endeavors.

Potential applications of "5-Ethynyl-1-methyl-1H-imidazole" in organic synthesis

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound, 5-Ethynyl-1-methyl-1H-imidazole, is a versatile building block in organic synthesis, offering a gateway to a diverse range of complex molecules. Its unique structure, featuring a reactive terminal alkyne and a biologically relevant imidazole core, makes it a valuable precursor in the development of novel pharmaceutical agents and advanced materials. This technical guide provides an in-depth exploration of its potential applications, focusing on key synthetic transformations and providing detailed experimental frameworks.

Core Properties and Specifications

This compound is a heterocyclic building block with the chemical formula C₆H₆N₂.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 106.13 g/mol | [1] |

| CAS Number | 71759-92-7 | [1] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Density | 1.045 g/mL at 25 °C (lit.) | |

| Boiling Point | 116 °C at 25 mmHg (lit.) | |

| Refractive Index | n20/D 1.5490 (lit.) | |

| SMILES String | Cn1cncc1C#C |

Table 1: Physicochemical Properties of this compound

Synthesis of the Core Moiety

Figure 1: A plausible synthetic workflow for the preparation of this compound via a Sonogashira coupling reaction.

Key Applications in Organic Synthesis

The terminal alkyne functionality of this compound opens up a vast array of possibilities for its application in the construction of more complex molecular architectures. Two of the most prominent and powerful reactions in this context are the Sonogashira cross-coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2] This reaction allows for the direct attachment of the 1-methylimidazol-5-yl ethynyl moiety to various aromatic and heteroaromatic systems, which are prevalent in many biologically active compounds.

General Reaction Scheme:

Where R is an aryl or vinyl group and X is a halide (I, Br, Cl) or triflate.

Experimental Protocol (General):

A general procedure for a Sonogashira coupling reaction, adapted from a similar transformation, is as follows:[3]

-

Reagent Preparation: In a reaction vessel, dissolve the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a suitable degassed solvent (e.g., THF, DMF, or a mixture thereof).

-

Reaction Setup: Add a suitable base, typically an amine such as triethylamine or diisopropylethylamine (2-3 eq.), to the mixture.

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating (e.g., 40-80 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with water or a mild aqueous acid to remove the amine base and its salt. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Quantitative Data:

While specific yield data for reactions involving this compound is not available in the provided search results, Sonogashira couplings of similar imidazole-based compounds with various alkynes have been reported to proceed in good to excellent yields, often ranging from 70-93%.[1]

Logical Workflow for Sonogashira Coupling:

Figure 2: A logical workflow diagram for a typical Sonogashira cross-coupling reaction involving this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a prime example of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4] This reaction is of immense interest in medicinal chemistry, as the resulting triazole ring can act as a stable linker and a pharmacophore that can engage in various biological interactions.[5] The reaction of this compound with a wide range of organic azides can lead to the rapid generation of novel imidazole-triazole hybrid molecules, which are promising candidates for drug discovery programs.[5]

General Reaction Scheme:

Where R can be a diverse range of alkyl or aryl substituents.

Experimental Protocol (General):

A general procedure for a CuAAC reaction, based on the synthesis of similar imidazole-triazole hybrids, is as follows:[5]

-

Reagent Preparation: In a suitable reaction flask, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in a solvent system, often a mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst. This is typically done in situ by reducing a copper(II) salt (e.g., CuSO₄·5H₂O, 1-5 mol%) with a reducing agent such as sodium ascorbate (10-20 mol%).

-

Reaction Setup: Add the freshly prepared catalyst solution to the solution of the azide and alkyne.

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours to overnight, and its progress can be monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the pure 1,4-disubstituted 1,2,3-triazole.

Quantitative Data:

The CuAAC reaction is known for its high efficiency, with yields of the desired triazole products often being very high to quantitative. For example, the synthesis of various imidazole-1,2,3-triazole hybrids has been reported with yields in the range of 80-95%.[5]

Signaling Pathway for CuAAC:

Figure 3: A simplified signaling pathway diagram illustrating the key steps in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to readily participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Sonogashira coupling and CuAAC, provides synthetic chemists with a powerful tool for the construction of a wide variety of complex molecules. The imidazole and triazole moieties are privileged structures in medicinal chemistry, and their combination through the use of this building block holds significant promise for the discovery of new therapeutic agents. The detailed experimental frameworks provided in this guide serve as a valuable resource for researchers looking to harness the synthetic potential of this compound in their own research and development endeavors.

References

- 1. lookchem.com [lookchem.com]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethynyl-Imidazole Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole derivatives have long been a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The incorporation of an ethynyl group onto the imidazole scaffold has emerged as a compelling strategy in the design of novel therapeutic agents, particularly in the realm of oncology. This functional group can act as a reactive handle for bioorthogonal chemistry, a rigid linker to explore protein binding pockets, and can participate in key interactions with biological targets. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of ethynyl-imidazole derivatives, with a focus on their role as kinase inhibitors in cancer research.

Synthesis of Ethynyl-Imidazole Derivatives

The primary method for the synthesis of ethynyl-imidazole derivatives is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In the context of ethynyl-imidazoles, a halo-imidazole derivative is coupled with a terminal alkyne.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the Sonogashira coupling of a halo-imidazole with a terminal alkyne.[4][5]

Materials:

-

Halo-imidazole derivative (e.g., 2-iodo-1H-imidazole)

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Inert gas (e.g., argon or nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a dried Schlenk flask under an inert atmosphere, add the halo-imidazole (1.0 eq), palladium catalyst (0.02-0.05 eq), and CuI (0.05-0.1 eq).

-

Add the anhydrous solvent, followed by the amine base (2.0-3.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne (1.1-1.5 eq) dropwise to the reaction mixture.

-

The reaction is then stirred at room temperature or heated, depending on the reactivity of the substrates.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to yield the desired ethynyl-imidazole derivative.

Generalized Experimental Workflow

Biological Activity and Data Presentation

Ethynyl-imidazole derivatives have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[6] The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) value.

Quantitative Data: Kinase Inhibition and Cytotoxicity

The following tables summarize the reported IC50 values for representative imidazole and ethynyl-imidazole derivatives against various kinases and cancer cell lines.

Table 1: IC50 Values of Imidazole Derivatives as EGFR Inhibitors

| Compound ID | Structure | Target Kinase | IC50 (nM) | Reference |

| 1a | Imidazolyl-2-cyanoprop-2-enimidothioate | EGFR | 236 | [6] |

| 1c | Imidazolyl-2-cyanoprop-2-enimidothioate | EGFR | 137 | [6] |

| 16 | Fused Imidazole | EGFR | 617.33 | [6] |

| 17 | Fused Imidazole | EGFR | 236.38 | [6] |

| 18 | Imidazole-quinoline hybrid | EGFR | 33.65 | [6] |

| Erlotinib | (Reference Drug) | EGFR | 239.91 | [1] |

Table 2: Cytotoxicity (IC50) of Imidazole Derivatives Against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 19a | HepG2 (Liver) | >18.86 | [6] |

| 19a | HeLa (Cervical) | 2.48 | [6] |

| 19a | PC3 (Prostate) | 0.04 | [6] |

| 19a | MDA-MB-231 (Breast) | 3.43 | [6] |

| 16 | MDA-MB-231 (Breast) | 2.29 | [6] |

| 16 | T47D (Breast) | >9.96 | [6] |

| 16 | A549 (Lung) | >9.96 | [6] |

| 16 | MCF-7 (Breast) | >9.96 | [6] |

| 2c | MDA-MB-231 (Breast) | - | [1] |

| 2d | MDA-MB-231 (Breast) | - | [1] |

| 3c | MDA-MB-231 (Breast) | 1.98 | [1] |

| 3c | T47D (Breast) | 2.54 | [1] |

| 3c | MCF-7 (Breast) | 4.07 | [1] |

| 3c | A549 (Lung) | 3.86 | [1] |

| 3c | HT-29 (Colorectal) | 3.12 | [1] |

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a general method to determine the IC50 of a test compound against a specific protein kinase.[7][8]

Materials:

-

Recombinant protein kinase (e.g., EGFR)

-

Specific peptide substrate for the kinase

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Test compound (ethynyl-imidazole derivative) dissolved in DMSO

-

96-well plates

-

Microplate reader (luminescence or fluorescence)

-

Kinase-Glo® or similar detection reagent

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

To the wells of a 96-well plate, add the test compound solutions. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Add the kinase and substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

After incubation, add the kinase detection reagent to each well to stop the reaction and generate a luminescent or fluorescent signal.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

Measure the signal using a microplate reader.

-

Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration using non-linear regression analysis.

Protocol 2: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium

-

Test compound (ethynyl-imidazole derivative) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader (absorbance)

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the untreated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mechanism of Action: Inhibition of EGFR Signaling Pathway

Many ethynyl-imidazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR).[1][6] EGFR is a key driver of cell proliferation, survival, and metastasis in many cancers.[6]

As depicted in the diagram, the binding of a ligand like Epidermal Growth Factor (EGF) to EGFR triggers a cascade of intracellular signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[12] This ultimately leads to gene transcription that promotes cell proliferation and survival. Ethynyl-imidazole-based kinase inhibitors act by binding to the ATP-binding site of the EGFR kinase domain, preventing its activation and thereby blocking the downstream signaling cascade.[13] This inhibition of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells.[14]

References

- 1. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of imidazole-based GSK-3β inhibitors for transdifferentiation of human mesenchymal stem cells to neurons: A potential single-molecule neurotherapeutic foresight - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. broadpharm.com [broadpharm.com]

- 11. atcc.org [atcc.org]

- 12. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Inhibition of Colon Cancer Cell Growth by Imidazole Through Activation of Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: 5-Ethynyl-1-methyl-1H-imidazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions with high yields, stereospecificity, and broad applicability.[1] The CuAAC reaction facilitates the rapid and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.[2] This reaction is renowned for its operational simplicity, tolerance to a wide range of functional groups, and ability to be performed in various solvents, including water.[3]

5-Ethynyl-1-methyl-1H-imidazole is a heterocyclic alkyne that serves as a valuable building block in medicinal chemistry and materials science. The imidazole moiety is a key structural component in many bioactive compounds and often functions as a ligand for metal ions in biological systems.[4] By incorporating this compound into molecules via the CuAAC reaction, researchers can synthesize novel compounds with potential applications in:

-

Drug Discovery: The resulting triazole-linked imidazole conjugates can be screened for various biological activities, including as enzyme inhibitors or receptor antagonists.[1][5]

-

Bioconjugation: This alkyne can be used to label biomolecules such as proteins and nucleic acids, enabling studies of their function and localization.[6]

-

Materials Science: The rigid, stable triazole linker allows for the construction of functional polymers and materials with tailored electronic or coordination properties.

The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, like copper(II) sulfate (CuSO₄), using a reducing agent such as sodium ascorbate.[3] To accelerate the reaction and prevent oxidative damage to sensitive substrates, a copper-chelating ligand is often employed.[7]

Caption: General scheme of the CuAAC reaction.

Experimental Protocols

This section provides a representative, detailed protocol for a small-scale CuAAC reaction using this compound.